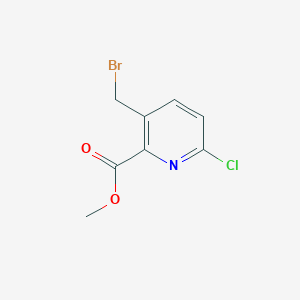

Methyl 3-(bromomethyl)-6-chloropicolinate

Description

The exact mass of the compound this compound is 262.93487 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFICKJVDIPJFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166069 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201924-34-6 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201924-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Halogenated Pyridine Derivatives in Chemical Research

Halogenated pyridine (B92270) derivatives are a cornerstone of modern chemical research, with profound implications in both medicinal chemistry and agrochemical development. The introduction of halogen atoms onto the pyridine scaffold dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ambeed.combldpharm.com This makes them highly sought-after motifs in the design of novel therapeutic agents and crop protection agents. ambeed.combldpharm.com

In medicinal chemistry, the pyridine ring is a prevalent N-heterocyclic structure found in numerous natural products and FDA-approved drugs. ambeed.comsigmaaldrich.com The addition of halogens can enhance a drug candidate's efficacy and pharmacokinetic profile. ambeed.comlookchem.com For instance, halogenation can block sites of metabolism, thereby increasing the drug's half-life, or modulate the acidity of nearby functional groups to improve target engagement. ambeed.com

Similarly, in the agrochemical sector, pyridine-based compounds are integral to the development of herbicides, insecticides, and fungicides. bldpharm.com The presence of halogens often correlates with increased biological activity and improved environmental persistence, leading to more effective and durable crop protection solutions. bldpharm.com

Role of Bromomethyl Functionality in Organic Transformations

The bromomethyl group (-CH2Br) is a highly reactive and synthetically useful functional group in organic chemistry. Its utility stems from the fact that bromide is an excellent leaving group in nucleophilic substitution reactions. sigmaaldrich.comchemsrc.com This allows for the facile introduction of a wide array of functional groups by reacting bromomethyl-containing compounds with various nucleophiles. sigmaaldrich.com

This reactivity makes the bromomethyl group a key player in the alkylation of a diverse range of substrates, including amines, alcohols, thiols, and carbanions. The carbon-bromine bond is readily cleaved, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in molecular construction. sigmaaldrich.comchemsrc.com The versatility of the bromomethyl group makes it an indispensable tool for synthetic chemists aiming to build complex molecular frameworks from simpler precursors.

Overview of Picolinate Esters As Synthetic Intermediates

Picolinate (B1231196) esters, which are esters of picolinic acid (pyridine-2-carboxylic acid), are valuable intermediates in organic synthesis. The ester functionality can serve as a handle for various chemical transformations. For example, picolinate esters can participate in cross-coupling reactions, where the ester group can be converted into other functional groups or used as a directing group to control the regioselectivity of a reaction.

Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for chemical modification, such as amide bond formation. The pyridine (B92270) nitrogen in the picolinate structure can also influence the reactivity of the molecule, for instance, by acting as a ligand for a metal catalyst in a subsequent transformation. The strategic placement of the ester group on the pyridine ring, as seen in picolinate derivatives, provides a powerful tool for the regioselective functionalization of the aromatic core.

Research Landscape Surrounding Methyl 3 Bromomethyl 6 Chloropicolinate

Precursor Synthesis Routes to Methyl 6-chloro-3-methylpicolinate

The synthesis of the key intermediate, Methyl 6-chloro-3-methylpicolinate, can be approached through various routes, primarily involving the functionalization of the carboxylic acid group and the selective halogenation of the pyridine ring.

A primary route to obtaining Methyl 6-chloro-3-methylpicolinate involves the esterification of its corresponding carboxylic acid, 6-chloro-3-methylpicolinic acid. This transformation is a standard carbonyl functionalization reaction. In this process, the carboxylic acid is typically reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to yield the methyl ester. The efficiency of this reaction is generally high, providing a direct method to the desired precursor.

The synthesis of picolinic acids themselves can be achieved through methods like the oxidation of a corresponding methyl group at the 2-position of the pyridine ring. For instance, 2-picoline can be oxidized to picolinic acid, which can then undergo further functionalization. google.comgoogle.com In the context of the precursor, this would involve the oxidation of 2,3-dimethyl-6-chloropyridine, followed by esterification. The coordination of the picolinate ligand, involving the carboxyl group and the ring nitrogen, is a key feature in the chemistry of these compounds. researchgate.net

Achieving the desired substitution pattern on the pyridine ring, specifically the introduction of a chloro group at the 6-position, presents a significant synthetic challenge. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution reactions difficult, often requiring harsh conditions such as high temperatures and the use of strong acids or Lewis acids. nih.govyoutube.comchemrxiv.org

Strategies for the regioselective halogenation of pyridines include:

Radical Halogenation: At high temperatures, radical chlorination can be used, though it may lead to a mixture of products. youtube.com

Directed Metalation-Halogenation: This approach uses directing groups to achieve regioselectivity, but often requires pre-installed functional groups and strong bases. nih.govnih.gov

N-Oxide Chemistry: Conversion of the pyridine to its N-oxide activates the ring, allowing for more selective halogenation at the 4-position, which is not the desired position for this precursor. nih.gov

Ring-Opening/Closing Strategies: More recent methods involve temporarily opening the pyridine ring to form a more reactive intermediate (a Zincke imine), which can then be halogenated with high regioselectivity before the ring is closed again. nih.gov

Given these complexities, a common synthetic strategy involves starting with a pyridine derivative that already contains the desired chloro-substituent, thereby circumventing the challenges of selective halogenation on a substituted pyridine ring.

Bromination Strategies for this compound Synthesis

The conversion of the precursor, Methyl 6-chloro-3-methylpicolinate, to the final product is achieved by the selective bromination of the 3-methyl group. The method of choice for this transformation is a radical bromination.

The most effective and widely used method for this benzylic-type bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.comwikipedia.orgdaneshyari.com This reaction is highly selective for the allylic or benzylic position due to the stability of the radical intermediate formed at this site. libretexts.org The nitrogen atom in the pyridine ring has a deactivating inductive effect, which can influence the regioselectivity of the bromination. daneshyari.com

A specific synthesis involves reacting Methyl 6-chloro-3-methylpicolinate with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in a suitable solvent. chemicalbook.com

The success of the Wohl-Ziegler bromination is highly dependent on the reaction conditions. The low concentration of bromine (Br₂) maintained during the reaction, generated from the reaction of NBS with trace HBr, is crucial for favoring radical substitution over electrophilic addition to any potential double bonds. youtube.commasterorganicchemistry.com

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Solvent | Carbon tetrachloride (CCl₄), 1,2-Dichlorobenzene, Acetonitrile (B52724), Cyclohexane | Non-polar solvents are preferred to minimize ionic side reactions. CCl₄ is traditional but toxic. 1,2-Dichlorobenzene has been shown to be a superior, less-toxic alternative, improving yield and reducing reaction time. Acetonitrile and cyclohexane are also effective alternatives. | chemicalbook.comresearchgate.netgoogle.com |

| Temperature | Reflux (e.g., 80-90°C) | Heat is required to induce the homolytic cleavage of the radical initiator, starting the chain reaction. The specific temperature depends on the boiling point of the solvent and the decomposition temperature of the initiator. | wikipedia.orgresearchgate.net |

| Reaction Time | Several hours (e.g., 2-8 hours) | Sufficient time is needed for the reaction to proceed to completion. Reaction progress can be monitored by techniques such as TLC or GC to determine the optimal time and avoid the formation of byproducts like the dibrominated compound. | mychemblog.comresearchgate.net |

The initiation of the radical chain reaction requires an agent that readily forms free radicals upon heating or irradiation. libretexts.org Benzoyl peroxide and 2,2'-azobis(isobutyronitrile) (AIBN) are the most common initiators for this purpose. mychemblog.comwikipedia.orgnih.gov

Benzoyl Peroxide (BPO): This initiator undergoes homolytic cleavage of the weak oxygen-oxygen bond upon heating to generate benzoyloxy radicals. These radicals then abstract a hydrogen atom from the methyl group of the substrate, initiating the chain reaction. BPO has been specifically documented in the synthesis of this compound. chemicalbook.comnewera-spectro.com

Azobisisobutyronitrile (AIBN): AIBN decomposes upon heating to release a molecule of nitrogen gas and two isobutyronitrile radicals. researchgate.nettandfonline.com It is often considered a "cleaner" initiator than BPO because it does not produce acidic byproducts that can sometimes lead to side reactions.

The choice of initiator and its concentration can affect the reaction rate and efficiency. Typically, only a catalytic amount of the initiator is required.

| Initiator | Decomposition Mechanism | Typical Conditions | Reference |

|---|---|---|---|

| Benzoyl Peroxide (BPO) | Homolytic cleavage of the O-O bond upon heating. | Used in catalytic amounts (e.g., 0.03 eq.) in a solvent like CCl₄ at reflux. | chemicalbook.comnewera-spectro.com |

| Azobisisobutyronitrile (AIBN) | Decomposes with heat to form two radicals and nitrogen gas. | Often used in non-polar solvents at temperatures around 80°C. | wikipedia.orgresearchgate.nettandfonline.com |

Alternative Brominating Reagents and Methodologies

The conventional radical bromination using NBS and initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a solvent such as carbon tetrachloride can be effective. commonorganicchemistry.comchemicalbook.com However, concerns over the toxicity of solvents like CCl4 and the formation of byproducts have prompted research into alternative methods. sci-hub.semasterorganicchemistry.com

Alternative approaches focus on different bromine sources, solvents, and modes of activation. researchgate.net For instance, elemental bromine (Br2) can be used for benzylic bromination, often requiring careful control of reaction conditions to favor radical substitution over electrophilic addition to aromatic systems. masterorganicchemistry.com Other N-bromoamides besides NBS have also been explored. masterorganicchemistry.com

The choice of solvent significantly influences the selectivity of the bromination reaction. Studies on similar pyridine derivatives have shown that solvents like benzene and dichloromethane can offer better selectivity and minimize the formation of dibrominated byproducts compared to carbon tetrachloride. sci-hub.se Biphasic systems using an organic solvent and water have also been investigated to improve the reaction outcome. sci-hub.se

Furthermore, greener and more environmentally friendly methods are gaining traction. These include the use of less hazardous solvents, different brominating agents like H2O2/HBr, and alternative activation methods such as light or microwaves. researchgate.net

Table 1: Comparison of Bromination Methodologies for Pyridine Derivatives

| Reagent System | Initiator/Activation | Solvent | Key Advantages/Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | Standard method, but CCl4 is toxic and byproduct formation can occur. sci-hub.secommonorganicchemistry.comchemicalbook.com |

| N-Bromosuccinimide (NBS) | Light (Photobromination) | Dichloromethane or Benzene | Improved selectivity, reduced dibromination compared to CCl4. sci-hub.se |

| H2O2-HBr | - | - | A more aggressive but promising alternative reagent system. researchgate.net |

Purification and Isolation Techniques for this compound

After synthesis, a crucial step is the purification of this compound to remove unreacted starting materials, reagents, and byproducts such as the dibrominated species. sci-hub.se The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chromatographic Purification Methods (e.g., Flash Chromatography, Preparative TLC)

Flash chromatography is a widely used and efficient technique for purifying reaction mixtures on a preparative scale. rochester.edutheseus.fi The principle relies on the differential partitioning of the components of a mixture between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (eluent). mit.edu

For the purification of this compound, the process involves:

Stationary Phase : Silica gel 60 is the standard choice. rochester.edu The amount of silica gel used is typically in a high ratio to the crude product, ranging from 30:1 to over 100:1 by weight for difficult separations. mit.eduorgsyn.org

Mobile Phase (Eluent) : The selection of the eluent is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system is chosen so that the desired compound has an Rf value of approximately 0.2 to 0.35 for optimal separation. rochester.edumit.eduorgsyn.org Common eluents for compounds of moderate polarity are mixtures of hexanes and ethyl acetate. rochester.edu

Column Packing and Elution : The column is carefully packed with a slurry of silica gel in the eluent. The crude product is then loaded onto the top of the column and eluted with the chosen solvent system under positive pressure (e.g., from compressed air), which speeds up the process compared to traditional gravity chromatography. mit.eduepfl.ch Fractions are collected and analyzed by TLC to identify those containing the pure product. orgsyn.org

Preparative Thin Layer Chromatography (Preparative TLC) operates on the same principles as analytical TLC but uses thicker plates to accommodate larger amounts of material. While effective for small-scale purifications, it is less common for larger quantities compared to flash chromatography.

Table 2: Typical Parameters for Flash Chromatography Purification

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Stationary Phase | Adsorbent material packed in the column. | Silica Gel 60 rochester.edu |

| Mobile Phase | Solvent or solvent mixture that moves through the column. | Hexane/Ethyl Acetate mixtures rochester.edu |

| Target Rf | The retention factor of the desired compound on TLC for optimal separation. | 0.2 - 0.35 rochester.edumit.eduorgsyn.org |

| Loading Method | How the crude sample is applied to the column. | Dissolved in a minimum amount of eluent or a stronger solvent. epfl.ch |

Crystallization Techniques

Crystallization is a powerful purification technique that can yield highly pure material. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor).

The key to successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. The purity of the final product is often high, and the process can be scaled up effectively. For this compound, which is a solid at room temperature, crystallization from a suitable organic solvent would be a viable method for final purification after initial workup or chromatographic separation.

Nucleophilic Substitution Reactions at the Bromomethyl Group

The presence of a bromine atom attached to a methyl group which is, in turn, connected to an electron-withdrawing pyridine ring, renders the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many derivatization strategies for this compound, allowing for the introduction of a diverse array of functional groups.

Formation of Alkyl and Aryl Methyl Ether Derivatives

The displacement of the bromide ion by an oxygen nucleophile, such as an alkoxide or a phenoxide, provides a straightforward route to ether derivatives. These reactions typically proceed via an SN2 mechanism.

For the synthesis of simple alkyl methyl ethers, the reaction can be carried out by treating this compound with a corresponding sodium alkoxide in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For instance, the reaction with sodium methoxide (B1231860) would yield the methyl ether derivative. google.comgoogle.com The use of a base is crucial to deprotonate the alcohol and generate the more nucleophilic alkoxide.

Similarly, aryl methyl ether derivatives can be prepared by reacting the substrate with a substituted or unsubstituted phenol (B47542) in the presence of a base such as potassium carbonate or sodium hydride. The base deprotonates the phenol to form the phenoxide ion, which then acts as the nucleophile.

Table 1: Examples of Ether Derivatives from this compound

| Nucleophile | Reagent | Product Name |

| Methoxide | Sodium Methoxide | Methyl 6-chloro-3-(methoxymethyl)picolinate |

| Phenoxide | Sodium Phenoxide | Methyl 6-chloro-3-(phenoxymethyl)picolinate |

Synthesis of Amine and Amide Derivatives

The versatile bromomethyl group readily reacts with nitrogen nucleophiles to afford a variety of amine and amide derivatives. Primary and secondary amines can displace the bromide to form the corresponding substituted aminomethylpyridines. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

For example, reaction with a primary amine like methylamine (B109427) would lead to the formation of a secondary amine derivative. google.comgoogle.com Over-alkylation to form a tertiary amine can sometimes be an issue, which can be controlled by using an excess of the primary amine.

Amide derivatives can also be synthesized, typically through a two-step process. First, the bromomethyl compound can be converted to an aminomethyl derivative, which is then acylated. Alternatively, reaction with a primary or secondary amide can lead to N-alkylation at the amide nitrogen, although this can sometimes be challenging due to the delocalization of the lone pair on the amide nitrogen.

Table 2: Examples of Amine and Amide Derivatives

| Nucleophile | Reagent | Product Name |

| Methylamine | Methylamine | Methyl 6-chloro-3-((methylamino)methyl)picolinate |

| Aniline | Aniline | Methyl 3-((phenylamino)methyl)-6-chloropicolinate |

Thiol and Sulfide (B99878) Functionalization

Sulfur nucleophiles, being generally soft and highly nucleophilic, react efficiently with the bromomethyl group to form thioethers (sulfides). The reaction with a thiol in the presence of a base, or with a pre-formed thiolate salt, readily displaces the bromide.

For instance, treatment with sodium thiomethoxide in a suitable solvent like ethanol (B145695) or DMF would produce the corresponding methyl sulfide derivative. Aromatic thiols, such as thiophenol, can also be used to generate aryl sulfide derivatives under similar basic conditions.

Table 3: Examples of Thiol and Sulfide Derivatives

| Nucleophile | Reagent | Product Name |

| Methanethiolate | Sodium Thiomethoxide | Methyl 6-chloro-3-((methylthio)methyl)picolinate |

| Thiophenoxide | Sodium Thiophenoxide | Methyl 6-chloro-3-((phenylthio)methyl)picolinate |

Displacement by Pseudohalides (e.g., Cyanide, Azide)

The bromide can be displaced by pseudohalide nucleophiles like cyanide and azide (B81097) ions to introduce synthetically valuable functional groups. The reaction with sodium or potassium cyanide in a polar aprotic solvent is a common method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Similarly, the introduction of an azide group can be achieved by reacting this compound with sodium azide. The resulting azidomethyl derivative is a versatile intermediate that can be reduced to a primary amine or used in click chemistry reactions.

Table 4: Examples of Pseudohalide Derivatives

| Nucleophile | Reagent | Product Name |

| Cyanide | Sodium Cyanide | Methyl 6-chloro-3-(cyanomethyl)picolinate |

| Azide | Sodium Azide | Methyl 3-(azidomethyl)-6-chloropicolinate |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, leading to N-alkylation and N-oxidation reactions.

N-Alkylation and N-Oxidation Processes

While the bromomethyl group is a potent electrophile, under certain conditions, the pyridine nitrogen can undergo alkylation, especially with highly reactive alkylating agents. However, intramolecular alkylation is generally not favored. Intermolecular N-alkylation would typically require a different alkylating agent, as the tethered bromomethyl group is more likely to react with external nucleophiles.

N-oxidation of the pyridine nitrogen is a common transformation for pyridine-containing molecules. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The resulting N-oxide can modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the positions ortho and para to the nitrogen.

Reactivity of the Ester Group

The methyl ester group in this compound is susceptible to typical ester transformations, primarily hydrolysis and transesterification. These reactions allow for the modification of the carboxyl group, which can be crucial for altering the compound's solubility, bioavailability, and other physicochemical properties.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. lookchem.com This reaction can be catalyzed by either acids or bases. lookchem.com In the case of this compound, transesterification can be employed to introduce different alkyl or aryl groups in place of the methyl group.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the new alcohol. lookchem.com Basic conditions, on the other hand, involve the use of an alkoxide, which is a more potent nucleophile than the corresponding alcohol. lookchem.com The choice of catalyst and reaction conditions depends on the specific substrate and the desired product. For instance, metal-free catalysts like tetramethylammonium (B1211777) methyl carbonate have been shown to be effective for the transesterification of various esters. nih.gov

While specific studies on the transesterification of this compound are not widely reported in public literature, the general principles of ester chemistry suggest that it would readily undergo this transformation with a variety of alcohols in the presence of a suitable catalyst.

Table 1: General Conditions for Transesterification of Methyl Picolinates

| Catalyst Type | Reagents & Conditions | Product Type |

| Acid | Excess of new alcohol (R'-OH), catalytic H₂SO₄ or HCl, heat | R'-O-C(=O)-Pyridine |

| Base | Alkoxide (R'-O⁻), corresponding alcohol as solvent (R'-OH) | R'-O-C(=O)-Pyridine |

| Metal-free | Tetramethylammonium methyl carbonate, various alcohols | R'-O-C(=O)-Pyridine |

This table represents generalized conditions for transesterification and is not based on specific experimental data for this compound.

Saponification and Decarboxylation Pathways

Saponification, the hydrolysis of an ester under basic conditions, converts this compound into the corresponding carboxylate salt. This reaction is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The resulting salt can then be acidified to yield the free carboxylic acid, 6-chloro-3-(bromomethyl)picolinic acid.

The subsequent decarboxylation of picolinic acid derivatives, which involves the removal of the carboxyl group as carbon dioxide, can be achieved through various methods. Thermal decarboxylation of picolinic acids can proceed via the Hammick reaction, particularly in the presence of a carbonyl compound. wikipedia.orgstackexchange.com The stability of the resulting carbanion or ylide intermediate plays a crucial role in this process. studfile.net For picolinic acids, the nitrogen atom in the pyridine ring facilitates decarboxylation compared to other isomers like nicotinic or isonicotinic acids. studfile.net The presence of substituents on the pyridine ring can also influence the rate of decarboxylation. wikipedia.orgstackexchange.com

Transformations Involving the Chloro-Substituent

The chlorine atom at the 6-position of the pyridine ring is a key site for derivatization, enabling the introduction of a wide variety of substituents through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The chloro substituent on the pyridine ring of this compound can act as an electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, can facilitate the coupling of chloropyridines. organic-chemistry.org The Suzuki-Miyaura coupling of 6-chloropurines, which share structural similarities with 6-chloropicolinates, has been successfully demonstrated. organic-chemistry.org This suggests that this compound could be coupled with various aryl- and heteroarylboronic acids to introduce diverse aromatic moieties at the 6-position.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemrxiv.org This reaction offers a versatile method for the alkenylation of the pyridine ring. A wide range of alkenes can be used, and the reaction conditions can be tuned to achieve high yields and stereoselectivity. chemrxiv.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. chemrxiv.orgbeilstein-journals.org This reaction is highly valuable for the synthesis of arylalkynes. The coupling of various chloropyridines has been reported, indicating the feasibility of applying this methodology to this compound to introduce alkynyl groups at the 6-position. e3s-conferences.org

Table 2: Representative Conditions for Cross-Coupling Reactions of Chloro-Pyridines

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂, Phosphine Ligand, Base | Arylboronic Acid | 6-Aryl-3-(bromomethyl)picolinate |

| Heck | Pd(OAc)₂, Phosphine Ligand, Base | Alkene | 6-Alkenyl-3-(bromomethyl)picolinate |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base | Terminal Alkyne | 6-Alkynyl-3-(bromomethyl)picolinate |

This table presents generalized conditions based on reactions with related chloropyridine compounds and is for illustrative purposes.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing chloro and ester groups, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chloro substituent, leading to its displacement.

A wide range of nucleophiles, particularly amines, can be used to displace the chloro group. The reaction is typically carried out in a polar solvent, often at elevated temperatures, and sometimes in the presence of a base to neutralize the liberated HCl. The reactivity of the substrate and the nucleophile, as well as the reaction conditions, will determine the efficiency of the substitution. This reaction provides a direct route to a variety of 6-substituted picolinate derivatives, which are important intermediates in medicinal chemistry and materials science.

Precursor to Diversely Substituted Pyridine Scaffolds

The strategic placement of three distinct reactive sites—the bromomethyl group, the chloro substituent, and the methyl ester—makes this compound an exceptionally useful precursor for generating a wide array of substituted pyridine derivatives. The high reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of a variety of functional groups at the 3-position of the pyridine ring.

The general reactivity of bromomethyl groups attached to aromatic rings is well-established in organic synthesis. nih.govnih.gov This electrophilic center readily reacts with a broad range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity provides a straightforward method for appending diverse side chains to the pyridine core, leading to a library of analogues with varying steric and electronic properties.

Furthermore, the presence of the chlorine atom at the 6-position offers another handle for modification. Although less reactive than the bromomethyl group, the chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, heteroaryl, or amino groups at this position, further expanding the diversity of the resulting pyridine scaffolds. The ester functionality can also be hydrolyzed or converted to other functional groups, adding another layer of synthetic versatility.

Building Block for Heterocyclic Compound Construction

Beyond its role as a precursor to simple substituted pyridines, this compound serves as a key building block for the construction of more complex heterocyclic systems. The bifunctional nature of this reagent, possessing both an electrophilic bromomethyl group and a modifiable chloro-substituted pyridine ring, allows for its participation in cyclization reactions to form fused ring systems.

For instance, intramolecular reactions can be designed where a nucleophile, tethered to a group introduced via the bromomethyl position, displaces the chlorine atom at the 6-position, leading to the formation of a new heterocyclic ring fused to the pyridine core. Conversely, the bromomethyl group can react with a nucleophilic center on a substituent introduced at the 6-position. This versatility enables the synthesis of a variety of bicyclic and polycyclic heteroaromatic compounds, which are often privileged scaffolds in medicinal chemistry and materials science.

Intermediate in Multi-Step Organic Synthesis

The utility of this compound extends to its role as a crucial intermediate in complex, multi-step organic syntheses. In the context of total synthesis or the preparation of elaborate drug candidates, the introduction of a pre-functionalized pyridine ring is often a key strategic consideration. This reagent provides a reliable and efficient means to incorporate such a moiety into a larger molecular framework.

Applications in the Preparation of Molecules with Potential for Biological Activity

The pyridine nucleus is a ubiquitous feature in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net Consequently, building blocks that facilitate the synthesis of novel pyridine derivatives are of significant interest to researchers in these fields.

Synthesis of Intermediate Scaffolds for Bioactive Compound Libraries

The development of new therapeutic agents often relies on the synthesis and screening of large libraries of related compounds. This compound is an ideal starting material for the creation of such libraries centered around a substituted pyridine scaffold. The ability to readily introduce diversity at both the 3- and 6-positions, as well as modify the ester functionality, allows for the rapid generation of a multitude of analogues.

Patents for complex indolin-2-one derivatives with potential applications in treating central nervous system disorders describe synthetic routes that could potentially involve intermediates derived from functionalized pyridines. weimiaobio.comagropages.comgoogle.comgoogle.com While not explicitly named, the structural motifs present in the final products are consistent with the types of molecules that could be assembled using a versatile building block like this compound. The ability to systematically vary the substituents on the pyridine ring is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a lead compound.

Design and Synthesis of Advanced Precursors for Agrochemical Research

The agrochemical industry heavily relies on pyridine-based compounds for the development of new herbicides, insecticides, and fungicides. researchgate.net Chloropyridine derivatives, in particular, are important intermediates in the synthesis of numerous commercial pesticides. google.com The structural features of this compound make it a promising candidate for the synthesis of advanced agrochemical precursors.

Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides. nih.gov The functional handles on this compound allow for the introduction of various pharmacophores that could modulate the biological activity and selectivity of potential new agrochemicals. The combination of a halogenated pyridine ring with a reactive side chain provides a template that can be elaborated into a wide range of structures for screening in agrochemical discovery programs.

Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 3 Bromomethyl 6 Chloropicolinate

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of Methyl 3-(bromomethyl)-6-chloropicolinate and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this purpose.

In synthetic organic chemistry, intermediates like this compound are often purified using column chromatography on silica (B1680970) gel. google.comgoogle.com The final purity is then quantitatively assessed by HPLC or GC. These methods separate the target compound from any unreacted starting materials, byproducts, or residual solvents. The purity level is determined by comparing the peak area of the compound of interest to the total area of all peaks in the chromatogram. For use in further sensitive synthetic steps, a purity of 98% or higher is typically required. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given its predicted boiling point of 371.9°C, HPLC is a commonly utilized method for purity analysis.

Table 1: Typical Chromatographic Purity Assessment

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with a formic acid modifier) |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Typical Purity | ≥ 98% |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. When coupled with a chromatographic inlet like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly specific and sensitive tool (LC-MS or GC-MS) for identifying compounds in a mixture.

For this compound (C₈H₇BrClNO₂), the exact monoisotopic mass is 262.9427 g/mol . In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as protonated or sodiated adducts. Analysis of the isotopic pattern is crucial, as the presence of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) atoms creates a distinctive and easily recognizable pattern of peaks, confirming the presence of these halogens.

Table 2: Predicted Mass Spectrometry Data for C₈H₇BrClNO₂

| Adduct Type | Formula | Predicted m/z (for ³⁵Cl, ⁷⁹Br) |

|---|---|---|

| [M+H]⁺ | [C₈H₈BrClNO₂]⁺ | 263.9505 |

| [M+Na]⁺ | [C₈H₇BrClNNaO₂]⁺ | 285.9324 |

| [M+K]⁺ | [C₈H₇BrClKNO₂]⁺ | 301.8064 |

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways would include the loss of the bromine atom, the entire bromomethyl group (-CH₂Br), the methoxy (B1213986) group (-OCH₃) from the ester, or cleavage of the entire methyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and bromomethyl groups. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOCH₃ | 3.9 - 4.0 | Singlet | 3H |

| -CH₂Br | 4.5 - 4.8 | Singlet | 2H |

| Pyridine H-5 | 7.4 - 7.6 | Doublet | 1H |

| Pyridine H-4 | 7.8 - 8.0 | Doublet | 1H |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | 25 - 30 |

| -COOCH₃ | 52 - 54 |

| Pyridine C-5 | 125 - 128 |

| Pyridine C-3 | 130 - 133 |

| Pyridine C-4 | 140 - 142 |

| Pyridine C-2 | 148 - 150 |

| Pyridine C-6 | 151 - 154 |

| C=O | 164 - 166 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. The most prominent of these is the strong carbonyl (C=O) stretch from the methyl ester group. Other important vibrations include those for the C-O, C-Cl, and C-Br bonds, as well as aromatic ring stretches.

Table 5: Expected Infrared Absorption Bands

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O | 1720 - 1740 | Strong |

| Aromatic Ring | C=C / C=N | 1550 - 1600 | Medium-Strong |

| Ester C-O Stretch | C-O | 1200 - 1300 | Strong |

| Aryl-Halogen | C-Cl | 700 - 850 | Medium-Strong |

| Alkyl-Halogen | C-Br | 500 - 650 | Medium |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and empirical formula. For a pure sample of this compound (C₈H₇BrClNO₂), the experimental percentages should closely match the theoretical values.

Table 6: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molecular Formula: C₈H₇BrClNO₂ | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 8 atoms | 36.33% |

| Hydrogen | H | 1.01 | 7 atoms | 2.67% |

| Bromine | Br | 79.90 | 1 atom | 30.20% |

| Chlorine | Cl | 35.45 | 1 atom | 13.40% |

| Nitrogen | N | 14.01 | 1 atom | 5.29% |

| Oxygen | O | 16.00 | 2 atoms | 12.10% |

| Total | | | MW: 264.50 | 100.00% |

Future Research Directions and Perspectives for Methyl 3 Bromomethyl 6 Chloropicolinate

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For a compound like Methyl 3-(bromomethyl)-6-chloropicolinate, which holds potential as a building block, optimizing its synthesis is a critical first step. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research will likely focus on addressing these limitations through several key strategies.

One promising avenue is the application of green chemistry principles . This includes the exploration of alternative, less toxic solvents and reagents. acs.org For instance, replacing chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. researchgate.net Furthermore, the development of catalytic methods to replace stoichiometric reagents would improve atom economy and reduce waste streams. nih.gov The use of heterogeneous catalysts, which can be easily separated and recycled, is a particularly attractive option. nih.govresearchgate.net

Another area of focus will be the development of more efficient, one-pot, or tandem reaction sequences . researchgate.net Multi-component reactions, where three or more reactants combine in a single step to form the product, offer a powerful strategy to increase efficiency and reduce the number of synthetic and purification steps. nih.gov Research into novel multi-component reactions for the synthesis of functionalized picolinates is an active area that could be applied to the synthesis of this compound. nih.govresearchgate.netrsc.orgresearchgate.net

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Solvents | Chlorinated solvents | Green solvents (e.g., water, ionic liquids) |

| Reagents | Stoichiometric, often hazardous | Catalytic, recyclable |

| Process | Multi-step, with intermediate isolation | One-pot, tandem reactions, flow chemistry |

| Waste | High E-factor (Environmental Factor) | Low E-factor |

| Energy | High energy consumption (heating/cooling) | Lower energy, ambient temperature reactions |

Exploration of Novel Reactivity Patterns and Derivatizations

The synthetic utility of this compound is intrinsically linked to the reactivity of its functional groups. While the bromomethyl group is a classical handle for nucleophilic substitution, and the chloro- and ester groups offer sites for further modification, a deeper exploration of its reactivity could unlock new synthetic possibilities.

Future research will likely investigate the selective functionalization of the pyridine (B92270) ring. The electronic nature of the pyridine ring, influenced by the chloro and ester substituents, could be exploited to direct C-H functionalization reactions at specific positions. acs.org This would provide a more direct and atom-economical route to novel derivatives without the need for pre-functionalized starting materials.

The reactivity of the bromomethyl group itself could be expanded beyond simple substitution. For example, its participation in radical reactions or transition-metal-catalyzed cross-coupling reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds in ways that are not currently accessible. nih.gov The unique reactivity of halomethyl groups in forming sulfonium (B1226848) salts, which are highly reactive molecules, could also be explored. nih.gov

Expansion of Synthetic Utility in Emerging Fields of Organic Chemistry

While substituted pyridines are well-established in pharmaceuticals and agrochemicals, this compound has the potential to be a valuable building block in other emerging areas of organic chemistry. lifechemicals.comresearchgate.netchempanda.comresearchgate.netnih.gov

In the field of materials science , functionalized pyridine derivatives are being explored for their use in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs). The specific substitution pattern of this compound could be leveraged to synthesize novel ligands with tailored electronic and steric properties for the development of new functional materials. The design of nature-inspired redox-active organic molecules based on pyridine derivatives is another area of interest. mdpi.com

The development of new agrochemicals is another area where this compound could find application. researchgate.netchempanda.comresearchgate.netnih.gov Pyridine-based compounds are known to exhibit a wide range of biological activities. researchgate.net The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of new libraries of compounds to be screened for herbicidal, fungicidal, or insecticidal properties.

Integration into Automated Synthesis Platforms

The advent of automated synthesis and high-throughput screening has revolutionized the process of drug discovery and materials development. nih.gov The integration of this compound into these platforms would significantly accelerate the exploration of its synthetic potential.

Future research in this area will focus on developing robust and reliable reaction protocols that are amenable to automated synthesis platforms . nih.gov This includes the use of solid-supported reagents and scavengers to simplify purification, as well as the development of reactions that can be performed in standard formats, such as 96-well plates. durham.ac.ukcapes.gov.br The development of cartridge-based automated synthesis systems also presents an opportunity for the streamlined use of this building block. youtube.com

Flow chemistry represents another key technology for the automation of chemical synthesis. porrua.mxethernet.edu.et Performing reactions in continuous flow can offer numerous advantages, including improved safety, better control over reaction parameters, and easier scalability. durham.ac.ukethernet.edu.etuc.pt Developing flow-based methods for the synthesis and derivatization of this compound would not only enhance efficiency but also enable the on-demand production of a wide range of derivatives for screening and further development. mdpi.com The high-throughput synthesis of diverse compound collections, including azide (B81097) libraries for "click" chemistry, is a key strategy in modern drug discovery. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(bromomethyl)-6-chloropicolinate, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves bromomethylation of methyl 6-chloropicolinate using reagents like N-bromosuccinimide (NBS) under radical initiation or via halogen exchange. Optimization parameters include temperature control (60–80°C), solvent selection (e.g., CCl₄ or DMF), and catalyst use (e.g., AIBN for radical reactions). Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements may require stoichiometric adjustments or inert atmosphere conditions to suppress side reactions .

Q. How should this compound be stored to prevent decomposition, and what analytical methods confirm its stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature to minimize hydrolysis or bromine loss. Stability assessments involve periodic NMR (¹H/¹³C) to detect degradation products (e.g., free carboxylic acid or demethylated derivatives). HPLC with UV detection (λ = 254 nm) can quantify purity over time. For long-term storage, lyophilization or desiccant use is advised .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 280.94 for C₈H₇BrClNO₂). ¹H NMR distinguishes the bromomethyl (-CH₂Br, δ ~4.5–4.8 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Conflicting NOE or coupling patterns may arise from rotational isomers; variable-temperature NMR (VT-NMR) or 2D-COSY resolves ambiguities. X-ray crystallography provides definitive structural validation if crystals are obtainable .

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions compared to other halogenated analogs?

- Methodological Answer : The bromomethyl moiety acts as a versatile electrophile in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings with arylboronic acids) but is more reactive than chloro or iodo analogs due to bromine’s polarizability. Kinetic studies under Pd(PPh₃)₄ catalysis (DMF, 100°C) show faster transmetallation rates (monitored via ¹⁹F NMR for fluorinated partners). Competing elimination (to form vinyl derivatives) can be suppressed using mild bases (K₂CO₃ vs. Cs₂CO₃) .

Q. What experimental strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Competing hydrolysis of the ester group can be minimized by using anhydrous solvents (THF, DCM) and molecular sieves. For SN2 reactions at the bromomethyl site, steric hindrance from the pyridine ring may slow reactivity; increasing nucleophile concentration (e.g., NaN₃ in DMF) or microwave-assisted heating (120°C, 30 min) enhances conversion. LC-MS monitors intermediates to identify side products (e.g., elimination or dimerization) .

Q. How does the electronic environment of the pyridine ring affect the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing chlorine at C6 and ester at C2 deactivate the ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (NAS) at C4. DFT calculations (B3LYP/6-31G*) predict charge distribution, guiding regioselective functionalization. For example, reactions with amines (e.g., piperidine) at 80°C yield C4-substituted derivatives, confirmed by NOESY correlations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Re-crystallize derivatives from different solvent systems (e.g., EtOH vs. toluene) and compare DSC thermograms. For spectral mismatches, verify purity via elemental analysis and cross-reference with synthetic intermediates (e.g., methyl 6-chloropicolinate in ). Collaborative reproducibility studies using standardized protocols (e.g., IUPAC guidelines) are critical .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer : The compound serves as a precursor to fused pyridines (e.g., quinolines via Friedländer annulation) or kinase inhibitors. For example, coupling with 2-aminopyridines under Buchwald-Hartwig conditions forms tricyclic scaffolds. Biological screening (e.g., IC₅₀ assays) requires rigorous removal of Pd residues (via thiourea-functionalized silica); validate purity via ICP-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.